molecular formula C20H15F3N6O3S B2865758 N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1207030-98-5

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

Numéro de catalogue: B2865758
Numéro CAS: 1207030-98-5
Poids moléculaire: 476.43
Clé InChI: BIHFBNQWXNLXFA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic small molecule characterized by a benzenesulfonamide core linked to a phenylamino-pyrimidine scaffold. The pyrimidine ring is substituted with a 1H-pyrazol-1-yl group, while the benzenesulfonamide moiety features a trifluoromethoxy (-OCF₃) substituent.

Propriétés

IUPAC Name

N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N6O3S/c21-20(22,23)32-16-6-8-17(9-7-16)33(30,31)28-15-4-2-14(3-5-15)27-18-12-19(25-13-24-18)29-11-1-10-26-29/h1-13,28H,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHFBNQWXNLXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=NC(=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes:

  • A pyrimidine ring linked to a pyrazole moiety.
  • An aniline derivative connected to a trifluoromethoxy group.
  • A sulfonamide functional group.

This structural diversity is crucial for its biological activity, particularly in targeting specific enzymes and pathways involved in cancer cell proliferation.

Research indicates that the compound may act as a selective inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Key Findings:

  • CDK2 Inhibition : The compound demonstrated potent inhibitory activity against CDK2 with an IC50 value in the low micromolar range (0.005 µM) .
  • Antiproliferative Activity : It exhibited sub-micromolar antiproliferative effects against various cancer cell lines, with growth inhibition values (GI50) ranging from 0.127 to 0.560 µM .

Biological Evaluation

The biological evaluation of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-(trifluoromethoxy)benzenesulfonamide has been conducted through various in vitro assays.

Table 1: Biological Activity Summary

Activity TypeValue/Description
CDK2 InhibitionIC50 = 0.005 µM
Antiproliferative GI500.127 - 0.560 µM across cancer cell lines
Cell Cycle ArrestS and G2/M phase arrest observed
Induction of ApoptosisConfirmed via flow cytometry analysis

Study 1: Anticancer Activity

In a study involving ovarian cancer cells, the compound was shown to reduce retinoblastoma phosphorylation at Thr821, leading to cell cycle arrest and apoptosis . This highlights its potential as a therapeutic agent in cancers characterized by dysregulated CDK activity.

Study 2: Structure-Activity Relationship (SAR)

A series of analogs were synthesized to explore the SAR of compounds containing the pyrazole-pyrimidine scaffold. Variations in substituents on the aromatic rings significantly affected potency and selectivity towards CDK2 .

Comparaison Avec Des Composés Similaires

Key Observations:

Synthetic Complexity : The lower yield (28%) of Example 53 reflects challenges in multi-step syntheses involving Suzuki-Miyaura cross-coupling (Pd catalysis), whereas Compound 32’s direct sulfonamide coupling achieves higher efficiency (68%) .

Pharmacological and Physicochemical Properties

Physicochemical Profiles

  • Melting Points: Example 53’s higher melting point (175–178°C) correlates with its chromenone-derived rigidity, whereas the target compound’s -OCF₃ group may reduce crystallinity .
  • Solubility : The trifluoromethoxy group likely reduces aqueous solubility compared to Compound 32’s polar thiazole and methylpyrazole groups .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.